Acetamide, N-acetyl-N-chloro-
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Overview
Description
Acetamide, N-acetyl-N-chloro- is an organic compound that belongs to the class of amides It is derived from acetic acid and contains both an acetyl and a chloro group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetamide, N-acetyl-N-chloro- can be synthesized through several methods. One common method involves the reaction of acetic anhydride with aniline, followed by chlorination. The reaction conditions typically include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of Acetamide, N-acetyl-N-chloro- often involves large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced chlorinating agents and optimized reaction conditions helps achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-acetyl-N-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-acetyl-N-chloro derivatives.
Reduction: Reduction reactions can convert Acetamide, N-acetyl-N-chloro- to its amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-acetyl derivatives, amines, and substituted amides. These products have significant applications in pharmaceuticals and chemical industries .
Scientific Research Applications
Acetamide, N-acetyl-N-chloro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the manufacture of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Acetamide, N-acetyl-N-chloro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar in structure but lacks the chloro group.
N-methylacetamide: Contains a methyl group instead of an acetyl group.
N-(3-nitrophenyl)acetamide: Contains a nitro group instead of a chloro group.
Uniqueness
Acetamide, N-acetyl-N-chloro- is unique due to the presence of both acetyl and chloro groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
59719-20-9 |
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Molecular Formula |
C4H6ClNO2 |
Molecular Weight |
135.55 g/mol |
IUPAC Name |
N-acetyl-N-chloroacetamide |
InChI |
InChI=1S/C4H6ClNO2/c1-3(7)6(5)4(2)8/h1-2H3 |
InChI Key |
KGGMRBIQXHHALT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C(=O)C)Cl |
Origin of Product |
United States |
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